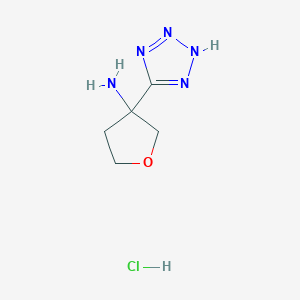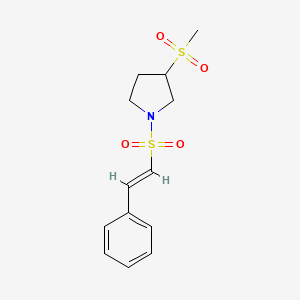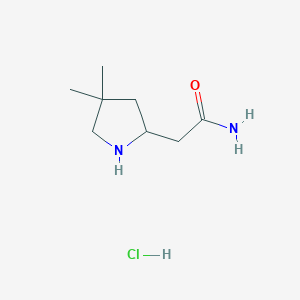
2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is offered by Benchchem for CAS No. 2375274-16-9.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2)4-6(9-5-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. The compound has a molecular weight of 193.67 .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride have been reported, with studies exploring various synthetic routes and the resultant compounds' structural properties. For instance, derivatives of this compound have been synthesized through reactions involving chlorination, alkylation, and amidation, leading to the formation of compounds with potential applications in medicinal chemistry and materials science. These compounds have been characterized using techniques such as X-ray powder diffraction, NMR, and mass spectroscopy, providing insights into their molecular structures and properties (Roman, 2013).
Applications in Catalysis
Research has also focused on the use of derivatives of this compound as catalysts in chemical reactions. For example, these compounds have been utilized in acylation reactions of inert alcohols and phenols, highlighting their potential as recyclable catalysts under base-free conditions. The catalytic activity of these compounds has been attributed to their ability to form N-acyl intermediates, facilitating the transfer of acyl groups to substrates and leading to the efficient synthesis of esters and amides (Liu, Ma, Liu, & Wang, 2014).
Structural and Magnetic Properties
Studies on the structural and magnetic properties of hydrochloride crystals based on derivatives of this compound have provided insights into the relationship between crystal-stacking structures and magnetic behavior. These investigations have revealed that the compounds can exist as diamagnetic dimers with low magnetic susceptibilities, exhibiting unique magnetic properties depending on their crystal-stacking arrangements. Such research sheds light on the potential use of these compounds in materials science, particularly in the development of materials with specific magnetic properties (Yong, Zhang, & She, 2013).
Safety and Hazards
The safety information for “2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
将来の方向性
The future directions for “2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
2-(4,4-dimethylpyrrolidin-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2)4-6(10-5-8)3-7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKFHOZBMKJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CC(=O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2887891.png)
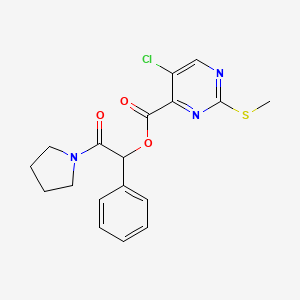
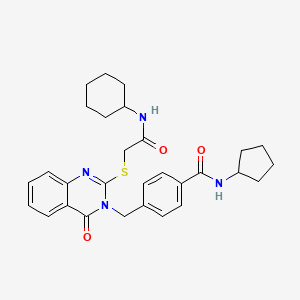
![2-{[4-(1,3-benzodioxol-5-yl)-1-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2887895.png)


![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)
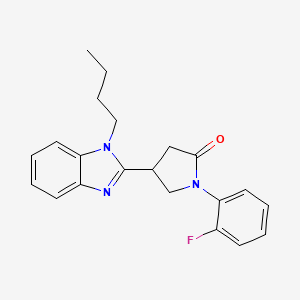
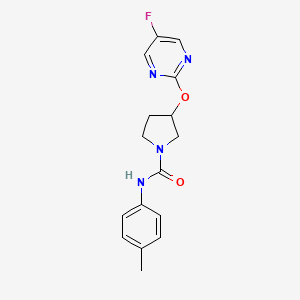
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)
![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)

